molecular formula C13H17BrSZn B14874343 4-CycloheptylthiophenylZinc bromide

4-CycloheptylthiophenylZinc bromide

Cat. No.: B14874343
M. Wt: 350.6 g/mol
InChI Key: GCIBVFVGFWXWDI-UHFFFAOYSA-M
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Description

4-CycloheptylthiophenylZinc bromide is an organozinc compound with the molecular formula C₁₃H₁₇BrSZn and a molecular weight of 350.6313 . This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often used in the context of Grignard reagents and other organometallic chemistry applications.

Preparation Methods

The synthesis of 4-CycloheptylthiophenylZinc bromide typically involves the reaction of 4-Cycloheptylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

4-CycloheptylthiophenylZinc bromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions typically involve the formation of new carbon-carbon bonds, leading to more complex organic molecules .

Scientific Research Applications

4-CycloheptylthiophenylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CycloheptylthiophenylZinc bromide involves the transfer of the cycloheptylthiophenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar compounds to 4-CycloheptylthiophenylZinc bromide include other organozinc compounds such as phenylzinc bromide and methylzinc bromide. These compounds share similar reactivity patterns but differ in the substituents attached to the zinc atom. The uniqueness of this compound lies in its specific cycloheptylthiophenyl group, which can impart different steric and electronic properties compared to other organozinc compounds .

Properties

Molecular Formula

C13H17BrSZn

Molecular Weight

350.6 g/mol

IUPAC Name

bromozinc(1+);phenylsulfanylcycloheptane

InChI

InChI=1S/C13H17S.BrH.Zn/c1-2-5-9-12(8-4-1)14-13-10-6-3-7-11-13;;/h6-7,10-12H,1-2,4-5,8-9H2;1H;/q-1;;+2/p-1

InChI Key

GCIBVFVGFWXWDI-UHFFFAOYSA-M

Canonical SMILES

C1CCCC(CC1)SC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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